molecular formula C17H13FN4S2 B13370364 3-[(Benzylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370364
M. Wt: 356.4 g/mol
InChI Key: JWQVWEVMOQZGFX-UHFFFAOYSA-N
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Description

Benzyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with 1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality benzyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide .

Chemical Reactions Analysis

Types of Reactions

Benzyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit carbonic anhydrase or cholinesterase enzymes, affecting physiological processes such as neurotransmission and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern and the presence of both triazole and thiadiazole rings.

Properties

Molecular Formula

C17H13FN4S2

Molecular Weight

356.4 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4S2/c18-14-8-6-13(7-9-14)16-21-22-15(19-20-17(22)24-16)11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

JWQVWEVMOQZGFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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